An In-depth Technical Guide to Defluoro Paliperidone: Structure, Properties, and Analytical Considerations
An In-depth Technical Guide to Defluoro Paliperidone: Structure, Properties, and Analytical Considerations
This guide provides a comprehensive technical overview of Defluoro Paliperidone, a notable impurity and analog of the atypical antipsychotic medication, Paliperidone. Intended for researchers, scientists, and professionals in drug development, this document delves into the chemical architecture, physicochemical properties, and analytical methodologies pertinent to this compound. By synthesizing available data with established principles of medicinal chemistry and pharmaceutical analysis, this guide aims to be an authoritative resource for understanding and managing this specific molecular entity.
Introduction: The Significance of a Single Atom
In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount. Impurities, even those that are structurally similar to the API, can have a significant impact on safety and efficacy. Defluoro Paliperidone, also known as Paliperidone Desfluoro Impurity, represents a critical case study in this regard. As its name suggests, it is structurally identical to Paliperidone, with the exception of the fluorine atom on the benzisoxazole ring. This seemingly minor modification can potentially alter the compound's pharmacological and pharmacokinetic profiles. Understanding the origin, properties, and analytical control of Defluoro Paliperidone is therefore essential for ensuring the quality and safety of Paliperidone-based therapeutics.
Paliperidone, the 9-hydroxy metabolite of risperidone, is a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors, a mechanism central to its antipsychotic effects.[1][2] The fluorine atom in Paliperidone is a common feature in modern pharmaceuticals, often introduced to enhance metabolic stability and receptor binding affinity. The absence of this electronegative atom in Defluoro Paliperidone raises important questions about its potential biological activity and metabolic fate, which this guide will explore.
Chemical Structure and Physicochemical Properties
The foundational step in characterizing any pharmaceutical compound is a thorough understanding of its chemical structure and properties.
Chemical Structure
Defluoro Paliperidone is chemically designated as 3-[2-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one.[3]
Key Structural Features:
-
Benzisoxazole Ring: This heterocyclic moiety is a key pharmacophore, but lacks the fluorine substituent present in Paliperidone.
-
Piperidine Linker: Connects the benzisoxazole ring to the ethyl side chain.
-
Pyrido[1,2-a]pyrimidin-4-one Core: A bicyclic lactam structure that is also a critical component for its antipsychotic activity.
-
Hydroxyl Group: The 9-hydroxy group is a defining feature of Paliperidone and its analogs.
The structural relationship between Paliperidone and Defluoro Paliperidone is illustrated in the diagram below.
Caption: Structural relationship between Paliperidone and Defluoro Paliperidone.
Physicochemical Properties
A summary of the key physicochemical properties of Defluoro Paliperidone is presented in the table below. These properties are crucial for predicting its behavior in biological systems and for developing appropriate analytical methods.
| Property | Value | Source |
| CAS Number | 1380413-60-4 | [3] |
| Molecular Formula | C₂₃H₂₈N₄O₃ | [3] |
| Molecular Weight | 408.5 g/mol | [3] |
| IUPAC Name | 3-[2-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | [3] |
| Calculated XLogP3 | 2.1 | [3] |
The calculated XLogP3 value suggests that Defluoro Paliperidone has a moderate degree of lipophilicity.
Synthesis and Formation
Defluoro Paliperidone is primarily encountered as a process-related impurity in the synthesis of Paliperidone.[4] Its formation is often linked to the purity of the starting materials used in the final condensation step of Paliperidone synthesis.
General Synthetic Pathway of Paliperidone
The synthesis of Paliperidone typically involves the condensation of two key intermediates:
-
3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
-
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride [5]
The following diagram illustrates a generalized synthetic scheme.
Caption: Generalized synthetic pathway for Paliperidone.
Formation of Defluoro Paliperidone
The presence of Defluoro Paliperidone as an impurity arises from the use of a non-fluorinated analog of the benzisoxazole intermediate. If the starting material, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, is contaminated with 3-(4-piperidinyl)-1,2-benzisoxazole, the subsequent condensation reaction will inevitably produce a mixture of Paliperidone and Defluoro Paliperidone.
Proposed Origin of Defluoro Paliperidone Impurity:
Caption: Proposed pathway for the formation of Defluoro Paliperidone as a process-related impurity.
Controlling the purity of the benzisoxazole starting material is therefore a critical control point in the manufacturing of Paliperidone to minimize the levels of this impurity.
Pharmacology and Biological Activity (A Comparative Perspective)
Direct pharmacological studies on Defluoro Paliperidone are not extensively available in the public domain. However, by leveraging our understanding of the structure-activity relationships of related compounds, we can infer its likely pharmacological profile in comparison to Paliperidone.
Mechanism of Action of Paliperidone
Paliperidone's therapeutic effects are primarily attributed to its potent antagonism of central dopamine D2 and serotonin 5-HT2A receptors.[1][2] It also exhibits antagonist activity at α1 and α2 adrenergic receptors and H1 histaminergic receptors, which contributes to some of its side effects.[1]
The Role of the Fluorine Atom and Predicted Activity of Defluoro Paliperidone
The fluorine atom in Paliperidone is strategically placed on the benzisoxazole ring. In medicinal chemistry, fluorine substitution is often employed to:
-
Increase Metabolic Stability: The carbon-fluorine bond is very strong and resistant to metabolic cleavage, which can prolong the drug's half-life.
-
Enhance Receptor Binding: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target receptor, thereby increasing binding affinity.
-
Modulate Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, affecting its absorption, distribution, and ability to cross the blood-brain barrier.
Given these principles, the absence of the fluorine atom in Defluoro Paliperidone is predicted to have the following consequences:
-
Potentially Reduced Receptor Affinity: The loss of the favorable electrostatic interactions provided by the fluorine atom may lead to a lower binding affinity for D2 and 5-HT2A receptors compared to Paliperidone. This could translate to reduced antipsychotic potency.
-
Altered Metabolic Profile: The benzene ring of the benzisoxazole moiety in Defluoro Paliperidone would be more susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the fluorinated ring in Paliperidone. This could lead to a shorter half-life and the formation of different metabolites.
-
Changes in Pharmacokinetics: Altered lipophilicity and metabolic stability would likely result in a different pharmacokinetic profile, including changes in absorption, distribution, and clearance.
Pharmacokinetics and Metabolism
As with its pharmacology, the specific pharmacokinetic profile of Defluoro Paliperidone has not been extensively studied. However, we can draw parallels and make educated inferences based on the well-characterized pharmacokinetics of Paliperidone.
Pharmacokinetics of Paliperidone
Paliperidone exhibits relatively straightforward pharmacokinetics. It undergoes minimal hepatic metabolism, with a significant portion of the drug excreted unchanged in the urine.[6][7] The terminal elimination half-life is approximately 23 hours.[6] While CYP2D6 and CYP3A4 are involved in its minor metabolic pathways, their contribution is not as significant as with its parent drug, risperidone.[8]
Predicted Pharmacokinetics of Defluoro Paliperidone
The absence of the fluorine atom in Defluoro Paliperidone would likely lead to a greater reliance on hepatic metabolism for its clearance. The non-fluorinated aromatic ring is a potential site for hydroxylation by CYP450 enzymes. This would likely result in:
-
Increased First-Pass Metabolism: If administered orally, a larger fraction of Defluoro Paliperidone may be metabolized in the liver before reaching systemic circulation.
-
Shorter Half-Life: Increased metabolic clearance would lead to a shorter elimination half-life compared to Paliperidone.
-
Different Metabolite Profile: The metabolic pathways would likely differ from those of Paliperidone, leading to the formation of hydroxylated and potentially conjugated metabolites.
Analytical Methodologies
The detection and quantification of Defluoro Paliperidone are critical for the quality control of Paliperidone drug substance and drug products. Stability-indicating analytical methods are essential for separating and quantifying this impurity.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the analysis of Paliperidone and its impurities.
Typical HPLC/UPLC Method Parameters:
-
Column: A reversed-phase C18 column is commonly used for separation.[9][10][11]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[9][10] Gradient elution may be necessary to achieve adequate separation of all impurities.
-
Detection: UV detection at a wavelength of around 238 nm or 275 nm is suitable for quantification.[10][11]
Mass Spectrometry
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are powerful tools for the identification and confirmation of Defluoro Paliperidone. The high selectivity and sensitivity of mass spectrometry allow for unambiguous identification based on its mass-to-charge ratio (m/z) and fragmentation pattern.
The expected precursor ion [M+H]⁺ for Defluoro Paliperidone would be at m/z 409.2, corresponding to its molecular weight of 408.5 g/mol .
Experimental Protocol: A Representative Stability-Indicating HPLC Method
The following is a generalized protocol for the analysis of Paliperidone and the separation of Defluoro Paliperidone, based on common practices in the field.
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of Paliperidone and the detection of Defluoro Paliperidone.
Materials:
-
Paliperidone Reference Standard
-
Defluoro Paliperidone Reference Standard
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (AR grade)
-
Glacial Acetic Acid (AR grade)
-
Water (HPLC grade)
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 20 mM Ammonium Acetate buffer, pH adjusted to 4.5 with glacial acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of Paliperidone reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B).
-
Prepare a stock solution of Defluoro Paliperidone reference standard in the same diluent.
-
Prepare a spiked sample by adding a known amount of the Defluoro Paliperidone stock solution to the Paliperidone stock solution to verify the resolution and retention time.
Method Validation:
The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. The specificity of the method is demonstrated by its ability to separate the Defluoro Paliperidone peak from the main Paliperidone peak and other potential impurities.
Conclusion and Future Perspectives
Defluoro Paliperidone stands as a significant impurity in the synthesis of Paliperidone, necessitating rigorous analytical control to ensure the quality and safety of the final drug product. While its direct pharmacological and pharmacokinetic properties are not yet fully elucidated, established principles of medicinal chemistry provide a strong framework for predicting its behavior. The absence of the fluorine atom likely leads to reduced receptor affinity and increased metabolic susceptibility compared to Paliperidone.
Future research should focus on the isolation and comprehensive pharmacological and toxicological characterization of Defluoro Paliperidone. Such studies would provide a more definitive understanding of the risks associated with this impurity and would further inform the development of robust manufacturing and control strategies for Paliperidone. For scientists and researchers in drug development, a thorough understanding of such process-related impurities is not merely a regulatory requirement but a fundamental aspect of ensuring patient safety and therapeutic efficacy.
References
- Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6), 240-249.
-
ResearchGate. (n.d.). Synthetic scheme of paliperidone: generation of process-related... [Diagram]. Retrieved from [Link]
- Google Patents. (n.d.). US7977480B2 - Synthesis of paliperidone.
- Google Patents. (n.d.). US20110087024A1 - Process for the preparation of paliperidone intermediates.
- PubMed. (2018). Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets.
- Scielo. (n.d.). A Sensitive and Feasible LC-MS/MS Method for the Quantification of Paliperidone and its Application to a Pharmacokinetic Study i. Acta Farmacéutica Bonaerense, 38(1), 123-131.
-
ResearchGate. (n.d.). Synthetic route of paliperidone [Diagram]. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences and Research. (2019). Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method. International Journal of Pharmaceutical Sciences and Research, 10(3), 1000-1008.
- Google Patents. (n.d.). EP2321311B1 - Synthesis of paliperidone.
- PubMed. (2007). Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans. Drug Metabolism and Disposition, 35(7), 1163-1169.
-
Veeda. (n.d.). Paliperidone | Analytical Method Development | Validation | BA/BE Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). c. Mass spectra of Paliperidone D4 [Diagram]. Retrieved from [Link]
- ScienceDirect. (2021). Identification of post-mortem paliperidone metabolite in human blood by LC-Q-Orbitrap-MS. Journal of Pharmaceutical and Biomedical Analysis, 205, 114321.
-
Dr. Oracle. (2025). What is the metabolism of paliperidone (Invega)? Retrieved from [Link]
- PubMed. (2012). Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2- a] pyrimidin-4-one derivatives as antibacterial agents. Letters in Drug Design & Discovery, 9(2), 164-169.
-
ResearchGate. (n.d.). Analytical methods for the estimation of paliperidone. Retrieved from [Link]
- Rasayan Journal of Chemistry. (2013). DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PALIPERIDONE IN PHARMACEUTICAL DOSAGE FORMS. Rasayan Journal of Chemistry, 6(1), 34-38.
-
Wikipedia. (n.d.). Paliperidone. Retrieved from [Link]
-
ResearchGate. (2020). rp-hplc method development and validation of paliperidone in bulk and pharmaceutical dosage form. Retrieved from [Link]
- Google Patents. (n.d.). CN104597170B - Method for separating and determining paliperidone palmitate related substances and content.
-
PubChem. (n.d.). Defluoro Paliperidone. Retrieved from [Link]
-
NCBI Bookshelf. (2023). Paliperidone. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
- Journal of Applied Pharmaceutical Science. (2013). A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. Journal of Applied Pharmaceutical Science, 3(7), 87-92.
-
Pharmaffiliates. (n.d.). Paliperidone-impurities. Retrieved from [Link]
-
ResearchGate. (2016). Absorption, Metabolism, and Excretion of Paliperidone, a New Monoaminergic Antagonist, in Humans. Retrieved from [Link]
- PubMed. (2015). Characterization of paliperidone photodegradation products by LC-Q-TOF multistage mass spectrometry. Journal of Mass Spectrometry, 50(11), 1239-1246.
- PMC. (2024). Paliperidone poisoning and measurable plasma concentrations 2.5 years after last administered dose: A case report. Clinical Case Reports, 12(3), e8641.
- PubMed. (1985). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of Medicinal Chemistry, 28(6), 761-769.
- Google Patents. (n.d.). EP2714687B1 - PROCESS FOR THE PREPARATION OF PALIPERIDONE.
-
PubChem. (n.d.). Paliperidone. Retrieved from [Link]
- Google Patents. (n.d.). US9062049B2 - Process for the preparation of paliperidone.
- PubMed. (2021). The preclinical discovery and development of paliperidone for the treatment of schizophrenia. Expert Opinion on Drug Discovery, 16(11), 1343-1357.
-
ResearchGate. (2025). (PDF) ChemInform Abstract: Synthesis of Some New 1,2,3,4-Tetrahydropyrimidine-2-thione and Their Thiazolo[3,2-a]pyrimidine, Thiazino and Benzothiazepine Derivatives. Retrieved from [Link]
-
Gsrs. (n.d.). PALIPERIDONE PALMITATE. Retrieved from [Link]
Sources
- 1. Paliperidone - Wikipedia [en.wikipedia.org]
- 2. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Defluoro Paliperidone | C23H28N4O3 | CID 131667424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. US9062049B2 - Process for the preparation of paliperidone - Google Patents [patents.google.com]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. Paliperidone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ijpbs.com [ijpbs.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. researchgate.net [researchgate.net]
